Pentyl 4-aminobenzoate

Description

The exact mass of the compound Pentyl 4-aminobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69110. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYWCHMXHQTCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876908 | |

| Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-37-7 | |

| Record name | Pentyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13110-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pentyl 4-aminobenzoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of pentyl 4-aminobenzoate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

Pentyl 4-aminobenzoate, also known as n-amyl p-aminobenzoate, is an organic compound with the chemical formula C₁₂H₁₇NO₂.[1][2] It is the ester of p-aminobenzoic acid and pentanol. This compound is a cream-colored, crystalline solid and is known to be light-sensitive.[1]

Quantitative Data

The key physical and chemical properties of pentyl 4-aminobenzoate and its related esters are summarized in the table below for comparative analysis.

| Property | Pentyl 4-Aminobenzoate | Ethyl 4-Aminobenzoate (Benzocaine) | Methyl 4-Aminobenzoate |

| Molecular Formula | C₁₂H₁₇NO₂[1][2] | C₉H₁₁NO₂[3] | C₈H₉NO₂[4][5] |

| Molecular Weight | 207.27 g/mol [1] | 165.19 g/mol [3] | 151.16 g/mol |

| CAS Number | 13110-37-7[2] | 94-09-7[3] | 619-45-4[5] |

| Appearance | Cream crystalline solid[1] | White crystalline powder[6] | White to beige crystalline powder[7] |

| Melting Point | Data not available | 88-91°C[6] | 110-112°C |

| Boiling Point | Data not available | 172°C @ 12.75 mmHg[6] | Data not available |

| Solubility | Data not available | Soluble in ethanol, chloroform, ether; slightly soluble in fatty oils; sparingly soluble in water.[6] | Soluble in alcohol and ether; slightly soluble in water.[4][8] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of pentyl 4-aminobenzoate in CDCl₃ is expected to show the following signals:

-

Aromatic protons: Two doublets in the range of 6.6-7.9 ppm, corresponding to the protons on the benzene ring.

-

Amine protons: A broad singlet around 4.1 ppm for the -NH₂ group.

-

Ester methylene protons: A triplet at approximately 4.2 ppm (-O-CH₂-).

-

Alkyl chain protons: A series of multiplets between 0.9 and 1.8 ppm for the remaining protons of the pentyl group.

-

Terminal methyl protons: A triplet at around 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum of pentyl 4-aminobenzoate is predicted to exhibit the following key resonances:

-

Carbonyl carbon: A peak around 167 ppm.

-

Aromatic carbons: Signals in the region of 113-151 ppm.

-

Ester methylene carbon: A signal at approximately 65 ppm (-O-CH₂-).

-

Alkyl chain carbons: Peaks in the range of 14-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of pentyl 4-aminobenzoate is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amine) |

| 3000-2850 | C-H stretching (alkyl) |

| ~1710 | C=O stretching (ester) |

| ~1600 & ~1500 | C=C stretching (aromatic) |

| ~1280 | C-O stretching (ester) |

| ~1170 | C-N stretching |

Experimental Protocols

Synthesis of Pentyl 4-Aminobenzoate via Fischer Esterification

This protocol is adapted from the well-established Fischer esterification of p-aminobenzoic acid.[2][9][10]

Materials:

-

p-Aminobenzoic acid (PABA)

-

1-Pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and an excess of 1-pentanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A precipitate may form.

-

Reflux: Heat the mixture to reflux using a heating mantle and continue for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Slowly add 10% sodium carbonate solution to neutralize the excess acid. Carbon dioxide gas will evolve. Continue adding until the gas evolution ceases and the pH is basic.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification:

The crude pentyl 4-aminobenzoate can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated amine will move to the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[11]

-

Column Chromatography: For high purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[12]

Caption: Synthesis and Purification Workflow for Pentyl 4-Aminobenzoate.

Analytical Methods

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of toluene, acetone, methanol, and ammonia (e.g., 8:3:3:0.1 by volume) can be effective for separating aminobenzoate esters.[13] Alternatively, a simpler system of diethyl ether and cyclohexane can be used.[6]

-

Visualization: UV light (254 nm) or staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 5.5) is a common mobile phase for the analysis of aminobenzoate derivatives.[13]

-

Detection: UV detection at a wavelength around 270-280 nm.[6]

Safety and Handling

Pentyl 4-aminobenzoate is classified as an irritant.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions for Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1] It is also noted to be light-sensitive, so storage in a dark container is recommended.[1]

Conclusion

References

- 1. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. prezi.com [prezi.com]

- 3. rsc.org [rsc.org]

- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. asm.org [asm.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Molecular Structure and Chemical Properties

An In-depth Technical Guide to Pentyl 4-aminobenzoate

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic characterization of pentyl 4-aminobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Pentyl 4-aminobenzoate, also known as amyl p-aminobenzoate, is an organic compound belonging to the class of aminobenzoate esters.[1] It is characterized by a benzene ring substituted with an amino group and a pentyl ester group at the para position.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 207.27 g/mol | [2][3][4][5] |

| IUPAC Name | pentyl 4-aminobenzoate | [3] |

| CAS Registry Number | 13110-37-7 | [2][3][4] |

| InChI | InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3 | [1][5] |

| InChIKey | VKYWCHMXHQTCJQ-UHFFFAOYSA-N | [1][2][5] |

| Synonyms | 4-Aminobenzoic acid n-pentyl ester, n-Amyl 4-aminobenzoate | [1][4] |

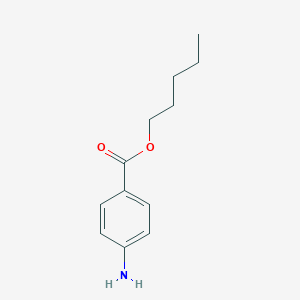

Below is a 2D representation of the molecular structure of pentyl 4-aminobenzoate.

Caption: 2D Molecular Structure of Pentyl 4-aminobenzoate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of pentyl 4-aminobenzoate.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectrum available in DMSO-d6. | [5] |

| GC-MS | Kovats Retention Index (Standard non-polar): 1855, 1858, 1939. | [1][3] |

| FTIR | Spectra available for crystalline phase (melt) and ATR-Neat. | [3] |

| Raman | FT-Raman spectrum available. | [3] |

Experimental Protocols

Synthesis of Pentyl 4-aminobenzoate

Pentyl 4-aminobenzoate can be synthesized through several methods, with Fischer esterification being a common approach.

Fischer Esterification Protocol:

-

Reactants: 4-Aminobenzoic acid and n-pentanol are used as the primary reactants.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is employed.

-

Reaction Conditions: The mixture of 4-aminobenzoic acid, excess n-pentanol, and the acid catalyst is heated under reflux.

-

Water Removal: The water produced during the reaction is removed to drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete, the excess alcohol is removed, and the reaction mixture is neutralized.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure pentyl 4-aminobenzoate.

An alternative patented method involves the carbonylation of p-bromo-dimethylaniline in the presence of pentanol and a palladium catalyst.[6]

Caption: Generalized workflow for the synthesis of pentyl 4-aminobenzoate.

Spectroscopic Analysis Protocols

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a BRUKER AC-300 or a 500.134 MHz spectrometer.[3][5] The sample was dissolved in a deuterated solvent, such as DMSO-d6.[5]

-

Mass Spectrometry (GC-MS): GC-MS analysis was performed using a capillary column (e.g., VF-5MS, 30 m length, 0.25 mm diameter) with Helium as the carrier gas.[1] A temperature ramp from 60°C to 270°C was used.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra were obtained using techniques such as a capillary cell for the melt (crystalline phase) or Attenuated Total Reflectance (ATR) for the neat sample on instruments like the Bruker Tensor 27 FT-IR.[3]

Potential Biological Activity

While specific biological activities for pentyl 4-aminobenzoate are not extensively documented in the provided search results, its core structure, para-aminobenzoic acid (PABA), is a well-known building block for molecules with a wide range of therapeutic applications.[7] Derivatives of PABA have shown potential as anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory agents.[7] Some Schiff bases derived from PABA have demonstrated antibacterial activity against strains like Staphylococcus aureus and antifungal properties.[8][9] Given these precedents, pentyl 4-aminobenzoate may be a candidate for investigation into similar biological activities.

References

- 1. Benzoic acid, 4-amino-, pentyl ester [webbook.nist.gov]

- 2. Pentyl 4-aminobenzoate [webbook.nist.gov]

- 3. Benzoic acid, 4-amino-, pentyl ester | C12H17NO2 | CID 25706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. spectrabase.com [spectrabase.com]

- 6. US4983754A - Method for the manufacture of dimethyl, octyl - or pentyl - para-aminobenzoic acid - Google Patents [patents.google.com]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of amyl p-aminobenzoate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Amyl p-Aminobenzoate and Related Alkyl Esters

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are a significant class of compounds in medicinal chemistry and drug discovery.[1] The structural versatility of the p-aminobenzoate core, which allows for modifications at both the amino and carboxyl groups, makes it an attractive scaffold for developing novel therapeutic agents.[1] These compounds are known for a wide range of pharmacological activities, including local anesthetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Amyl p-aminobenzoate, as an ester of PABA, is part of this broader family. This technical guide provides a detailed overview of the core and its related short-chain alkyl esters, for which more extensive data is available. The information is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

The physicochemical properties of alkyl p-aminobenzoates vary with the length of the alkyl chain. While specific experimental data for amyl p-aminobenzoate is limited in the available literature, the properties of methyl, ethyl, and propyl esters provide a clear trend and basis for extrapolation.

Table 1: Physical and Chemical Properties of Alkyl p-Aminobenzoates

| Property | Methyl p-Aminobenzoate | Ethyl p-Aminobenzoate | n-Propyl p-Aminobenzoate |

| IUPAC Name | methyl 4-aminobenzoate[4] | ethyl 4-aminobenzoate[5] | propyl 4-aminobenzoate |

| Synonyms | p-Aminobenzoic acid methyl ester, 4-(Methoxycarbonyl)aniline[4][6] | Benzocaine, Anesthesin[5][7] | Propylparaben (related structure) |

| CAS Number | 619-45-4[4][6] | 94-09-7[5][7] | 94-12-2[8] |

| Molecular Formula | C₈H₉NO₂[4][6] | C₉H₁₁NO₂[5][7] | C₁₀H₁₃NO₂ |

| Molecular Weight | 151.16 g/mol [4][6] | 165.19 g/mol [5][7] | 179.22 g/mol |

| Melting Point | 110-114 °C[6][9] | 89-92 °C[5][10] | 75-80 °C[8] |

| Boiling Point | ~273 °C (est.)[11] | 172 °C at 17 torr[10] | 323.3 °C at 760 mmHg[8] |

| Density | - | 1.17 g/cm³[10] | 1.102 g/cm³[8] |

Table 2: Solubility Data of Alkyl p-Aminobenzoates

| Solvent | Methyl p-Aminobenzoate | Ethyl p-Aminobenzoate |

| Water | Slightly soluble[9][11] | Sparingly soluble (1g / 2500mL)[5][10] |

| Alcohol (Ethanol) | Soluble[9][11] | Soluble (1g / 5mL)[5][10] |

| Ether | Soluble[9][11] | Soluble (1g / 4mL)[5][10] |

| Chloroform | - | Soluble (1g / 2mL)[5][10] |

| Oils (Olive, Almond) | - | Soluble (approx. 1g / 40mL)[5] |

The solubility of ethyl p-aminobenzoate has been studied in various alcohols, with solubility increasing with temperature. The dissolution process in these alcohols is reported to be endothermic and entropy-driven.[12]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-aminobenzoate esters.

-

UV-Vis Spectroscopy : In aqueous solutions, p-aminobenzoic acid and its esters exhibit absorption bands that are sensitive to pH.[13] The electronic transitions are typically π → π* and n → π*.[13]

-

Infrared (IR) Spectroscopy : The IR spectra of p-aminobenzoates show characteristic absorption bands for the amino group (N-H stretching), the carbonyl group of the ester (C=O stretching), and the aromatic ring.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum typically shows signals for the aromatic protons, the protons of the alkyl chain of the ester, and the amine protons.[16][17]

-

¹³C NMR : The carbon NMR spectrum provides signals for the carbons in the aromatic ring, the carbonyl carbon, and the carbons of the alkyl ester group.[16][17]

-

Experimental Protocols

The synthesis of alkyl p-aminobenzoates is commonly achieved through Fischer esterification or by the reduction of the corresponding p-nitrobenzoate ester.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.[1]

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

-

Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Heat the mixture to reflux for 60-75 minutes. The solid PABA should dissolve as the reaction progresses.[1]

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice water.[1]

-

While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8.[1]

-

Collect the resulting white precipitate (ethyl p-aminobenzoate) by vacuum filtration using a Büchner funnel.[1]

-

Wash the precipitate with cold water to remove any remaining salts.[1]

-

Dry the product completely.

-

Characterize the final product by determining its melting point and obtaining spectroscopic data (IR, NMR).

Protocol 2: Synthesis of Ethyl p-Aminobenzoate via Catalytic Reduction

This method involves the reduction of ethyl p-nitrobenzoate.[18]

Materials:

-

Ethyl p-nitrobenzoate

-

95% Ethanol

-

Platinum oxide catalyst (PtO₂)

-

Hydrogen gas source

Procedure:

-

Dissolve ethyl p-nitrobenzoate in 95% ethanol in a catalytic reduction apparatus.

-

Add a catalytic amount of platinum oxide.

-

Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been absorbed.[18]

-

Filter off the platinum catalyst.

-

Remove the ethanol from the filtrate by distillation.

-

Recrystallize the resulting solid from ether to obtain pure ethyl p-aminobenzoate.[18]

Mandatory Visualizations

Caption: Workflow for the synthesis of ethyl p-aminobenzoate via Fischer esterification.

Caption: Structure-property relationships in p-aminobenzoate derivatives.

Applications in Drug Development

PABA and its esters are foundational building blocks in the pharmaceutical industry.[2][19][20] Their derivatives have a wide array of therapeutic applications:

-

Local Anesthetics : Benzocaine (ethyl p-aminobenzoate) and procaine are well-known local anesthetics.[1] The length of the alkyl chain in p-aminobenzoate esters can influence their anesthetic activity.[21]

-

Antimicrobial Agents : As a precursor in the bacterial synthesis of folate, PABA's pathway is a target for sulfonamide antibiotics.[22]

-

Sunscreening Agents : The ability of the PABA structure to absorb UV radiation has led to its use in sunscreens.[2]

-

Broader Therapeutic Potential : Derivatives have been investigated for anticancer, anti-inflammatory, and antiviral activities, showcasing the versatility of the PABA scaffold.[2][3]

While there is no specific signaling pathway universally attributed to simple alkyl p-aminobenzoates, their biological effects are often related to their physical properties (like membrane interaction for anesthesia) or by acting as mimics or inhibitors in specific biochemical pathways, such as the folate synthesis pathway.[21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-アミノ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mpbio.com [mpbio.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzocaine [webbook.nist.gov]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. Effects of alkyl chain length on biological activity: alkyl p-aminobenzoate-induced narcosis in goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Pentyl 4-Aminobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and cosmetic formulations. Its solubility in various organic solvents is a critical parameter for process development, formulation design, and purification. This technical guide provides an in-depth overview of the expected solubility of pentyl 4-aminobenzoate based on data from structurally similar compounds, outlines standard experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Core Concepts in Solubility

The dissolution of a solid solute, such as pentyl 4-aminobenzoate, in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Pentyl 4-aminobenzoate possesses both a polar amino group and a carboxyl group, as well as a nonpolar pentyl chain. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents. The solubility is also significantly influenced by temperature, with solubility generally increasing with a rise in temperature.

Expected Solubility of Pentyl 4-Aminobenzoate

Esters of p-aminobenzoic acid, such as the ethyl and pentyl esters, are generally expected to be soluble in polar organic solvents. For instance, ethyl 4-aminobenzoate is soluble in ethanol, chloroform, and ether. Studies on ethyl p-aminobenzoate have shown that its solubility increases with temperature in various alcohols, with the highest solubility observed in methanol, followed by ethanol, n-propanol, n-butanol, isoamyl alcohol, and isobutyl alcohol.[1][2]

Similarly, p-aminobenzoic acid itself is soluble in polar organic solvents like methanol, ethanol, acetic acid, and ethyl acetate.[3][4] It is sparingly soluble in less polar solvents like benzene and practically insoluble in nonpolar solvents like petroleum ether.[4]

Based on these trends, it is anticipated that pentyl 4-aminobenzoate will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). Due to the longer nonpolar pentyl chain compared to the ethyl group in ethyl 4-aminobenzoate, its solubility in less polar solvents might be slightly enhanced, while its solubility in highly polar solvents might be slightly reduced.

Table 1: Solubility Data for Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| Ethyl p-aminobenzoate | Methanol | 25 | Mole fraction solubility is highest among tested alcohols[1] |

| Ethyl p-aminobenzoate | Ethanol | 25 | High solubility[1] |

| Ethyl p-aminobenzoate | n-Propanol | 25 | Moderate solubility[1] |

| Ethyl p-aminobenzoate | n-Butanol | 25 | Moderate solubility[1] |

| Ethyl p-aminobenzoate | Isoamyl alcohol | 25 | Lower solubility than in smaller alcohols[1] |

| Ethyl p-aminobenzoate | Isobutyl alcohol | 25 | Lowest solubility among tested alcohols[1] |

| p-Aminobenzoic Acid | Methanol | Not Specified | High solubility[3] |

| p-Aminobenzoic Acid | Ethanol | Not Specified | High solubility[3] |

| p-Aminobenzoic Acid | Acetic Acid | Not Specified | High solubility[3] |

| p-Aminobenzoic Acid | Ethyl Acetate | Not Specified | Soluble[3][4] |

| p-Aminobenzoic Acid | 2-Propanol | Not Specified | Moderate solubility[3] |

| p-Aminobenzoic Acid | Acetonitrile | Not Specified | Lower solubility[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like pentyl 4-aminobenzoate.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5]

-

Sample Preparation: An excess amount of pentyl 4-aminobenzoate is added to a known volume or mass of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This is typically done in a thermostatically controlled shaker or water bath.

-

Phase Separation: Once equilibrium is achieved, the saturated solution is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to prevent precipitation.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved pentyl 4-aminobenzoate is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is then calculated and expressed in terms of mass per volume (e.g., g/L) or mole fraction.

Isothermal Shake-Flask Method

This is another common and reliable method for solubility measurement.

-

Mixture Preparation: A surplus of the solid solute is added to a known amount of the solvent in a series of flasks.

-

Equilibration: The flasks are sealed and placed in a constant-temperature shaker bath and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium.

-

Filtration: After equilibration, the suspension is filtered through a membrane filter (e.g., 0.45 µm) to separate the undissolved solid from the saturated solution. The filtration apparatus should be maintained at the same temperature as the experiment to avoid crystallization.

-

Analysis: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gas chromatography (GC).

-

Quantification: A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of pentyl 4-aminobenzoate in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of pentyl 4-aminobenzoate.

Conclusion

While specific quantitative solubility data for pentyl 4-aminobenzoate remains to be extensively published, a strong inference of its behavior can be drawn from the analysis of its structural analogs. It is expected to be soluble in a range of polar organic solvents, a critical piece of information for its application in drug development and other industries. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to precisely determine the solubility of pentyl 4-aminobenzoate in solvents relevant to their specific applications, thereby facilitating more efficient and effective formulation and process design.

References

The Biological Activity of Pentyl 4-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Pentyl 4-aminobenzoate, an ester of para-aminobenzoic acid (PABA), is a lipophilic molecule with anticipated biological activities analogous to other alkyl 4-aminobenzoates. While specific research on the pentyl ester is limited, its structural similarity to well-characterized compounds such as butyl 4-aminobenzoate and benzocaine (ethyl 4-aminobenzoate) suggests a strong potential for local anesthetic, antimicrobial, and cytotoxic properties. This technical guide consolidates the theoretical framework for these activities, provides detailed experimental protocols for their assessment, and presents quantitative data from closely related analogs to serve as a benchmark for future research. The primary mechanism of action as a local anesthetic is expected to involve the blockade of voltage-gated sodium channels in neuronal membranes. Furthermore, as a PABA derivative, it may exhibit antimicrobial and cytotoxic effects, warranting investigation for its potential in various therapeutic applications.

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. The esterification of the carboxyl group of PABA with various alcohols yields compounds with altered physicochemical properties, notably increased lipophilicity, which can significantly influence their biological effects. Pentyl 4-aminobenzoate, the pentyl ester of PABA, is expected to exhibit enhanced membrane permeability compared to its shorter-chain analogs, a characteristic that is crucial for its potential biological activities.

This guide provides an in-depth overview of the predicted biological activities of Pentyl 4-aminobenzoate, focusing on:

-

Local Anesthetic Activity: Inferred from the known mechanism of action of other PABA esters.

-

Antimicrobial Activity: Based on the established antimicrobial properties of PABA derivatives.

-

Cytotoxic Activity: A potential characteristic of this class of compounds.

Detailed experimental protocols are provided to facilitate the investigation of these activities, along with comparative quantitative data from related molecules to guide experimental design and data interpretation.

Predicted Biological Activities and Mechanisms of Action

Local Anesthetic Activity

The primary anticipated biological activity of Pentyl 4-aminobenzoate is local anesthesia. This is based on the well-established action of other alkyl 4-aminobenzoates, which function as voltage-gated sodium channel blockers.

Mechanism of Action: Local anesthetics reversibly block the initiation and conduction of nerve impulses by physically obstructing the voltage-gated sodium channels in the neuronal cell membrane. By binding to a receptor site within the channel, they prevent the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential. The increased lipophilicity of the pentyl chain is expected to enhance the potency and duration of action compared to shorter-chain esters.

Signaling Pathway: Sodium Channel Blockade

Figure 1. Signaling pathway of local anesthetic action.

Antimicrobial Activity

Derivatives of PABA are known to possess antimicrobial properties. This is often attributed to their ability to interfere with the folate synthesis pathway in microorganisms, which is essential for their growth and replication.

Mechanism of Action: Many microorganisms synthesize their own folic acid, using PABA as a key precursor. PABA analogs can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for this pathway. By blocking folate synthesis, these compounds inhibit microbial growth.

Cytotoxic Activity

Certain derivatives of PABA have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are diverse and may involve the induction of apoptosis, inhibition of cell proliferation, or other cellular processes. The lipophilic nature of Pentyl 4-aminobenzoate may facilitate its entry into cells, potentially enhancing its cytotoxic potential.

Quantitative Data Summary

Table 1: Comparative Local Anesthetic Activity of Alkyl 4-aminobenzoates

| Compound | Alkyl Chain | Relative Potency (vs. Procaine) | Duration of Action | Reference |

| Ethyl 4-aminobenzoate (Benzocaine) | Ethyl (C2) | 0.5 - 1 | Short | [1] |

| Propyl 4-aminobenzoate | Propyl (C3) | 2 - 3 | Moderate | [1] |

| Butyl 4-aminobenzoate (Butamben) | Butyl (C4) | 8 - 10 | Long | [1][2] |

| Pentyl 4-aminobenzoate | Pentyl (C5) | (Predicted) > 10 | (Predicted) Long | - |

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of PABA Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| PABA Schiff Base Derivative 1 | Staphylococcus aureus | 15.62 | [3] |

| PABA Schiff Base Derivative 2 | Escherichia coli | 62.5 | [3] |

| PABA Schiff Base Derivative 3 | Candida albicans | 7.81 | [3] |

| Pentyl 4-aminobenzoate | Various | To be determined | - |

Table 3: Comparative Cytotoxic Activity (IC50, µM) of PABA Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| PABA Schiff Base Derivative A | HepG2 (Liver Cancer) | 15.0 | [3] |

| PABA Acrylamide Analog B | MCF-7 (Breast Cancer) | 1.83 | [4] |

| PABA Acrylamide Analog C | HepG2 (Liver Cancer) | (Superior to Colchicine) | [4] |

| Pentyl 4-aminobenzoate | Various | To be determined | - |

Experimental Protocols

In Vitro Assessment of Local Anesthetic Activity

A common in vitro method to assess local anesthetic activity is the frog sciatic nerve block model.

Experimental Workflow: Frog Sciatic Nerve Block Assay

Figure 2. Workflow for in vitro local anesthetic assay.

Detailed Methodology:

-

Preparation of Animal: A healthy adult frog is pithed and the sciatic nerve is carefully dissected.

-

Nerve Mounting: The isolated nerve is mounted in a nerve chamber with stimulating and recording electrodes.

-

Initial Stimulation: A baseline compound action potential (CAP) is recorded by applying a supramaximal electrical stimulus.

-

Drug Application: The nerve is bathed in a Ringer's solution containing a specific concentration of Pentyl 4-aminobenzoate.

-

Post-Drug Stimulation: Electrical stimuli are applied at regular intervals, and the resulting CAPs are recorded.

-

Data Analysis: The percentage decrease in the amplitude of the CAP is calculated to determine the extent of the nerve block. The time to achieve a complete block and the time for recovery after washing out the drug are also measured.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Experimental Workflow: Broth Microdilution Assay

Figure 3. Workflow for antimicrobial susceptibility testing.

Detailed Methodology:

-

Preparation of Drug Dilutions: A two-fold serial dilution of Pentyl 4-aminobenzoate is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Experimental Workflow: MTT Cytotoxicity Assay

Figure 4. Workflow for in vitro cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.[9]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Pentyl 4-aminobenzoate.

-

Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours.[9]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

Pentyl 4-aminobenzoate is a promising yet understudied derivative of PABA. Based on the established biological activities of its structural analogs, it is highly likely to possess local anesthetic, antimicrobial, and cytotoxic properties. The increased lipophilicity conferred by the pentyl group may enhance its potency and duration of action. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic investigation of Pentyl 4-aminobenzoate's biological profile. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its mechanisms of action.

References

- 1. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. protocols.io [protocols.io]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

An In-depth Technical Guide to the Derivatives of 4-Aminobenzoic Acid (PABA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-aminobenzoic acid (PABA) derivatives. PABA, a versatile building block, has been extensively modified to generate a wide array of compounds with significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] This document details the synthetic methodologies, summarizes the quantitative biological data, and outlines the experimental protocols for the evaluation of these derivatives.

Synthesis of 4-Aminobenzoic Acid Derivatives

The structural versatility of PABA, with its reactive amino and carboxyl groups, allows for a variety of chemical modifications to produce esters, amides, Schiff bases, and other derivatives.[1]

Synthesis of PABA Esters

PABA esters are commonly synthesized through Fischer esterification, where PABA is reacted with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The mixture is usually heated under reflux to drive the reaction to completion.

Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-aminobenzoate)

-

Dissolution: In a round-bottom flask, dissolve 1.2 g of PABA in 12 mL of absolute ethanol with stirring.

-

Acidification: Slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.

-

Reflux: Heat the mixture to reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

-

Neutralization: After cooling to room temperature, pour the reaction mixture into ice water and slowly add a 10% sodium carbonate solution until the pH is approximately 8 to neutralize the excess acid.

-

Isolation and Purification: The resulting precipitate (benzocaine) is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol to yield the pure ester.

Synthesis of PABA Amides

Amide derivatives of PABA can be prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a PABA Amide Derivative

-

Protection of the Amino Group: The amino group of PABA is first protected, for instance, by conversion to its hydrochloride salt to prevent self-polymerization.

-

Formation of the Acid Chloride: The carboxylic acid is converted to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).

-

Amidation: The resulting acid chloride is then reacted with the desired amine in an appropriate solvent, such as ether, to form the amide.

-

Purification: The crude amide is purified by recrystallization.

Synthesis of PABA Schiff Bases

Schiff bases (imines) are synthesized by the condensation reaction between the amino group of PABA and an aldehyde or ketone, often in the presence of an acid catalyst.

Experimental Protocol: Synthesis of a PABA Schiff Base

-

Mixing Reactants: Dissolve 4-aminobenzoic acid in methanol.

-

Addition of Aldehyde: Add an equimolar amount of the desired aldehyde to the solution.

-

Reaction: The mixture is typically refluxed for several hours.

-

Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.

A general overview of the synthetic pathways for PABA derivatives is illustrated in the diagram below.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminobenzoate Esters: A Technical Guide to Research Applications

Introduction

Aminobenzoate esters are a versatile class of organic compounds characterized by an ester group and an amino group attached to a benzene ring. Their structural features, including the ability to undergo modifications at both the amino and carboxyl groups, make them crucial building blocks and active ingredients in a wide array of scientific and industrial fields.[1] Para-aminobenzoic acid (PABA), the parent molecule, is a key intermediate in the synthesis of folic acid in many organisms and serves as a foundational scaffold for numerous derivatives.[1][2] This technical guide provides an in-depth exploration of the core research applications of aminobenzoate esters, focusing on their roles as local anesthetics, dermatological agents, corrosion inhibitors, and versatile intermediates in organic synthesis and drug development. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.

Application in Local Anesthetics

Esters of para-aminobenzoic acid (PABA) were among the first classes of local anesthetics to be developed, with benzocaine (ethyl 4-aminobenzoate) being a prominent example synthesized as early as 1890.[3][4] These compounds function by reversibly blocking nerve impulse conduction, providing temporary pain relief in localized areas.[3]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for aminobenzoate ester anesthetics involves the blockade of voltage-gated sodium channels in the neuronal membrane.[3][5] Nerve impulses, or action potentials, are propagated by the influx of sodium ions (Na+) through these channels, which leads to depolarization of the nerve membrane.[5] Aminobenzoate esters, being weak bases, can exist in both an uncharged (lipophilic) and a charged (hydrophilic) form. The uncharged base diffuses across the nerve sheath and cell membrane into the neuron's axoplasm. Inside the cell, it re-equilibrates, and the protonated, charged form binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state.[5][6] This prevents the channel from opening, blocks the influx of sodium ions, and thereby halts the transmission of pain signals.[5]

Pharmacokinetic Properties and Allergic Potential

The clinical effectiveness of local anesthetics is determined by their physicochemical properties, such as lipid solubility and pKa.[6] While detailed comparative data for a wide range of aminobenzoate esters is sparse, the general structure-activity relationship shows that increased lipid solubility enhances potency.[6]

Amino ester local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[7][8] This rapid metabolism results in a shorter duration of action compared to amide-type anesthetics.[6] A significant consequence of this metabolic pathway is the production of para-aminobenzoic acid (PABA), a molecule known to be responsible for allergic reactions in a subset of the population.[6][9] This potential for allergenicity is a key consideration in their clinical use.[9]

Table 1: Physicochemical and Pharmacokinetic Properties of Select Ester Local Anesthetics

| Compound | pKa | Protein Binding (%) | Onset of Action | Duration of Action | Metabolism |

| Procaine | 8.9 | 6 | Fast | Short (15-30 min) | Plasma pseudocholinesterase |

| Chloroprocaine | 8.7 | - | Very Fast | Short (15-30 min) | Plasma pseudocholinesterase |

| Tetracaine | 8.5 | 76 | Slow | Long (2-3 hours) | Plasma pseudocholinesterase |

| Benzocaine | 3.5 | 6 | Fast (Topical) | Short (10-20 min) | Plasma pseudocholinesterase |

Note: Data compiled from various sources for illustrative comparison. Specific values may vary based on experimental conditions.

Application in Dermatological Formulations (Sunscreens)

Para-aminobenzoic acid (PABA) and its ester derivatives were among the first organic compounds widely incorporated into sunscreen formulations due to their strong ability to absorb ultraviolet B (UVB) radiation, the primary cause of sunburn.[10][11] Although the use of PABA itself has declined due to concerns about photosensitivity and its tendency to stain clothing, its derivatives like Padimate O (2-ethylhexyl p-dimethylaminobenzoate) are still in use.[11][12]

Mechanism of UV Absorption

Organic UV filters like aminobenzoate esters protect the skin by absorbing high-energy UV radiation.[13] Their aromatic structure and electron-dense bonds allow them to absorb UV photons, which excites electrons to a higher energy state.[13] The molecule then dissipates this energy, often as heat, and returns to its ground state, preventing the UV radiation from reaching and damaging skin cells.[13] However, the photodynamics of PABA can be complex; upon excitation in aqueous solutions, it can form a long-lived triplet state capable of damaging nucleic acids, raising concerns about its photoprotective efficacy.

Table 2: UV Absorption Characteristics of PABA and its Esters

| Compound | Common Name | Absorption Maxima (λmax) | UV Range |

| p-Aminobenzoic acid | PABA | 194 nm, 226 nm, 278 nm[14] | UVB |

| Ethyl 4-aminobenzoate | Benzocaine | ~290-310 nm | UVB |

| 2-Ethylhexyl p-dimethylaminobenzoate | Padimate O | ~310 nm | UVB |

| Amyl p-dimethylaminobenzoate | Padimate A | Not specified | UVB |

Note: λmax values can vary depending on the solvent and formulation.[15][16]

Experimental Protocol: Measuring UV-Vis Absorption Spectrum

This protocol outlines a general method for determining the UV absorption characteristics of a sunscreen agent, essential for evaluating its efficacy as a UV filter.

Objective: To determine the wavelength of maximum absorbance (λmax) of an aminobenzoate ester in a suitable solvent.

Materials:

-

Aminobenzoate ester sample

-

Ethanol or other suitable UV-transparent solvent

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the aminobenzoate ester and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan over the desired wavelength range (e.g., 250 nm to 400 nm) to zero the instrument.[15]

-

Sample Measurement: Replace the solvent in the sample cuvette with the working solution of the aminobenzoate ester.

-

Spectrum Acquisition: Scan the sample over the same wavelength range. The spectrophotometer will record the absorbance at each wavelength.

-

Data Analysis: Identify the wavelength at which the highest absorbance occurs. This is the λmax. The shape of the spectrum indicates the range of UV radiation (UVA or UVB) the compound absorbs.[15]

Application as Corrosion Inhibitors

Aminobenzoic acid and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including mild steel and copper, in acidic environments.[17][18] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[19]

Mechanism of Inhibition

The inhibition mechanism involves the adsorption of the aminobenzoate molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring.[19][20] The inhibitor molecules can displace water molecules and other corrosive species from the metal surface. The carboxyl group can form chemical bonds with the positively charged metal surface, while the aromatic ring provides a larger surface coverage area, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[17][19] This type of inhibitor, which affects both electrochemical processes, is known as a mixed-type inhibitor.[19][21]

Corrosion Inhibition Efficiency Data

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), or by weight loss measurements.[19][22]

Table 3: Corrosion Inhibition Efficiency of Aminobenzoic Acid Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibitor Conc. | Technique | Inhibition Efficiency (IE%) |

| p-Aminobenzoic acid | Iron | 1 M HCl | 250 mg/L | Polarization | >90% (for polymer)[19] |

| o/m/p-Aminobenzoic acid | Mild Steel | HCl | Not specified | Theoretical | Isomeric effect observed[17] |

| 2-Aminobenzothiazole | AA6061-T6 Alloy | 0.5 M HCl | 1 x 10⁻³ M | Electrochemical | 90%[22][23] |

| 2-Aminobenzothiazole | AA6061-SiC Composite | 0.5 M HCl | 1 mM | Electrochemical | 84%[24] |

Note: Inhibition efficiency is highly dependent on the inhibitor concentration, temperature, and the specific metal/acid system.[19][21]

Application in Organic Synthesis and Drug Development

Due to their bifunctional nature, aminobenzoate esters are invaluable starting materials and intermediates in organic synthesis.[1] They serve as "building blocks" for constructing more complex molecules with a wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][25]

Fischer Esterification for Benzocaine Synthesis

A classic and widely used method for preparing aminobenzoate esters is the Fischer esterification of the corresponding aminobenzoic acid.[4][26] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol. The equilibrium is driven towards the product ester by using the alcohol as the solvent or by removing the water formed during the reaction.[26]

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol is based on the Fischer esterification method.[26][27]

Objective: To synthesize ethyl p-aminobenzoate from p-aminobenzoic acid and ethanol.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ice water

-

Round-bottom flask, reflux condenser, heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders

-

Vacuum filtration apparatus (e.g., Büchner or Hirsch funnel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Add a magnetic stir bar and stir until the solid dissolves.[26]

-

Acid Catalysis: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[26]

-

Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cold water through it. Heat the mixture to a gentle reflux using a heating mantle and stir for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[26]

-

Work-up and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[26]

-

While stirring the aqueous mixture, add the 10% sodium carbonate solution dropwise. Continue adding until gas evolution (CO₂) ceases and the pH of the solution is basic (approximately pH 8 or higher).[26][27]

-

Isolation: As the acid is neutralized, the ethyl p-aminobenzoate product will precipitate as a white solid.[27]

-

Purification: Collect the crude product by vacuum filtration. Wash the solid in the funnel with several portions of cold water to remove any remaining salts.[26][27]

-

Drying: Allow the product to air dry completely. The melting point of pure ethyl p-aminobenzoate is 88–90 °C.[4][28] Further purification can be achieved by recrystallization from ethanol or ether.[29]

Application in Bioconjugation: PEGylation

Aminobenzoate esters of polyethylene glycol (PEG) have emerged as promising reagents for the chemical modification of therapeutic proteins, a process known as PEGylation. This modification can improve the therapeutic properties of proteins, such as increasing their stability and circulation half-life. These specialized aminobenzoate esters are designed to be highly reactive and stable, enabling targeted conjugation to specific amino acid residues (like histidine and tyrosine) on the protein surface. For instance, interferon α-2b conjugates prepared with these reagents have shown activity comparable to commercial products.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzocaine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]

- 6. resources.wfsahq.org [resources.wfsahq.org]

- 7. researchgate.net [researchgate.net]

- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminobenzoic acid and its esters. The quest for more effective sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. safecosmetics.org [safecosmetics.org]

- 12. PABA, benzocaine, and other PABA esters in sunscreens and after-sun products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 15. A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Effect of N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diamino-benzothiazole as Corrosion Inhibitor in acid medium | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. 2-Aminobenzothiazole as an efficient corrosion inhibitor of AA6061-T6 in 0.5 M HCl medium: electrochemical, surface mor… [ouci.dntb.gov.ua]

- 24. Inhibitive action of 2-aminobezothiazole on the deterioration of AA6061-SiC composite in 0.5M HCl medium: Experimental and theoretical analysis [redalyc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. benchchem.com [benchchem.com]

- 29. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Purification of Pentyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pentyl 4-aminobenzoate, a key intermediate in various research and development applications. Achieving high purity of this compound is critical for ensuring reliable experimental outcomes and meeting regulatory standards in drug development. The following sections detail common purification techniques, including recrystallization, column chromatography, and acid-base extraction, complete with experimental protocols and data for practical application.

Physicochemical Properties and Solubility

Table 1: Estimated Solubility of Pentyl 4-aminobenzoate in Various Solvents

| Solvent | Polarity | Expected Solubility at Room Temperature (25°C) | Expected Solubility at Elevated Temperatures | Notes |

| Water | High | Sparingly soluble to insoluble | Slightly soluble | The presence of the non-polar pentyl chain significantly reduces aqueous solubility. |

| Methanol | High | Moderately soluble | Highly soluble | Good candidate for single-solvent recrystallization. |

| Ethanol | High | Moderately soluble | Highly soluble | Another good candidate for single-solvent recrystallization.[2] |

| Ethyl Acetate | Medium | Soluble | Highly soluble | Often used as a solvent for extraction and chromatography. |

| Dichloromethane | Medium | Soluble | Highly soluble | A versatile solvent for both dissolution and chromatography. |

| Hexane | Low | Sparingly soluble | Moderately soluble | Can be used as an anti-solvent in recrystallization. |

Purification Techniques

The primary methods for purifying crude pentyl 4-aminobenzoate are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

This method is suitable when a solvent can be identified that dissolves the compound well when hot but poorly when cold.

Experimental Protocol:

-

Solvent Selection: In a small test tube, add approximately 50 mg of crude pentyl 4-aminobenzoate. Add a few drops of the chosen solvent (e.g., ethanol) and heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.

-

Dissolution: Place the crude pentyl 4-aminobenzoate in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid with gentle heating and stirring.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Diagram 1: Single-Solvent Recrystallization Workflow

References

Application Notes and Protocols for the Quantification of Pentyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-aminobenzoate is an organic compound with potential applications in the pharmaceutical and cosmetic industries. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantitative analysis of Pentyl 4-aminobenzoate using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Vis Spectrophotometry. The methodologies are based on established analytical principles for similar compounds, such as benzocaine (ethyl 4-aminobenzoate) and procaine (2-(diethylamino)ethyl 4-aminobenzoate), and have been adapted for the specific analysis of the pentyl ester.

Analytical Methods Overview

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity for the quantification of Pentyl 4-aminobenzoate in various matrices.

-

Gas Chromatography (GC-FID): GC is suitable for volatile and thermally stable compounds. For Pentyl 4-aminobenzoate, it provides excellent separation and quantification, particularly in less complex matrices.

-

UV-Vis Spectrophotometry: This method is a simple and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. It is often used for the analysis of pure substances or simple formulations.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. The data is based on validated methods for structurally similar compounds like 4-aminobenzoic acid and its ethyl ester and serves as a reference for the expected performance for Pentyl 4-aminobenzoate.

| Analytical Method | Analyte | Linearity (r²) | Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |

| HPLC-UV | p-Aminobenzoic Acid | - | - | - | 5.7 - 19.5 | 6 µg/mL[1] |

| Spectrophotometry | p-Aminobenzoic Acid | - | 0.25 - 7 µg/mL | - | - | 1.67 µg/mL[1] |

Note: Data for p-Aminobenzoic Acid is presented as a surrogate for Pentyl 4-aminobenzoate due to structural similarity. RSD refers to Relative Standard Deviation.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for the analysis of other 4-aminobenzoate esters.[2][3][4][5]

1.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic Acid (HPLC grade)[2]

-

Pentyl 4-aminobenzoate reference standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid. The optimal ratio may need to be determined experimentally.

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm[4]

1.3. Standard Solution Preparation

-

Accurately weigh about 25 mg of Pentyl 4-aminobenzoate reference standard into a 25 mL volumetric flask.

-

Dissolve in the mobile phase and dilute to volume. This yields a stock solution of approximately 1000 µg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

1.4. Sample Preparation

-

For liquid samples, accurately dilute a known volume of the sample with the mobile phase to bring the concentration of Pentyl 4-aminobenzoate within the calibration range.

-

For solid or semi-solid samples, accurately weigh a portion of the sample, dissolve or extract it with a suitable solvent (e.g., mobile phase), and then dilute as necessary.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

1.5. Analysis

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of Pentyl 4-aminobenzoate in the samples by comparing the peak area with the calibration curve.

1.6. System Suitability

-

Tailing Factor: Should be less than 2.0.

-

Theoretical Plates: Should be greater than 2000.

-

Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0%.

Figure 1. HPLC-UV analysis workflow for Pentyl 4-aminobenzoate.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on general GC methods for the analysis of similar aromatic esters.[2][6]

2.1. Instrumentation and Materials

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

-

Nitrogen or Helium (carrier gas)

-

Hydrogen and Air (for FID)

-

Ethyl acetate (GC grade)

-

Pentyl 4-aminobenzoate reference standard

-

Volumetric flasks, pipettes, and syringes

2.2. Chromatographic Conditions

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Carrier Gas Flow Rate: 1.5 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

2.3. Standard Solution Preparation

-

Prepare a stock solution of Pentyl 4-aminobenzoate (e.g., 1000 µg/mL) in ethyl acetate.

-

Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to cover the desired concentration range.

2.4. Sample Preparation

-

Dissolve or dilute the sample in ethyl acetate to a concentration within the calibration range.

-

Ensure the sample is free of non-volatile residues that could contaminate the GC system.

2.5. Analysis

-

Inject the standard solutions to create a calibration curve.

-

Inject the prepared sample solutions.

-

Determine the concentration of Pentyl 4-aminobenzoate in the samples from the calibration curve.

Figure 2. GC-FID analysis workflow for Pentyl 4-aminobenzoate.

UV-Vis Spectrophotometry

This method is suitable for the rapid quantification of Pentyl 4-aminobenzoate in simple matrices where interfering substances are absent.[7]

3.1. Instrumentation and Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Ethanol or Methanol (spectroscopic grade)

-

Pentyl 4-aminobenzoate reference standard

-

Volumetric flasks and pipettes

3.2. Determination of Absorption Maximum (λmax)

-

Prepare a dilute solution of Pentyl 4-aminobenzoate in the chosen solvent (e.g., ethanol).

-

Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds like ethyl 4-aminobenzoate, the λmax is around 294 nm.

3.3. Standard Solution Preparation

-

Prepare a stock solution of Pentyl 4-aminobenzoate (e.g., 100 µg/mL) in the selected solvent.

-

From the stock solution, prepare a series of calibration standards with concentrations appropriate for generating a linear calibration curve (e.g., 1-10 µg/mL).

3.4. Sample Preparation

-

Accurately weigh or measure the sample and dissolve or dilute it in the solvent to a concentration that falls within the linear range of the calibration curve.

-

Ensure the final solution is clear and free of particulates.

3.5. Analysis

-

Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the predetermined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of Pentyl 4-aminobenzoate in the sample solutions from the calibration curve using their measured absorbance.